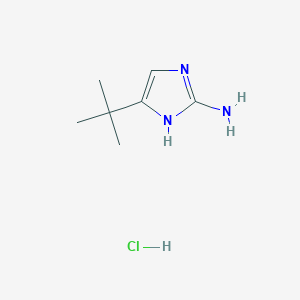

4-(tert-Butyl)-1H-imidazol-2-amine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(tert-Butyl)-1H-imidazol-2-amine HCl” likely refers to a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a tert-butyl group attached to the 4th carbon of the imidazole ring . The “HCl” suggests that this compound might be a hydrochloride salt, which is commonly used in pharmaceuticals to improve the solubility of drug compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a five-membered imidazole ring with a tert-butyl group attached to one of the carbon atoms. The presence of the nitrogen atoms in the ring and the tertiary butyl group would likely impart certain chemical properties to the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the tert-butyl group. The imidazole ring is aromatic and relatively stable, but can participate in various reactions at the nitrogen atoms . The tert-butyl group is quite bulky and could affect the compound’s reactivity and steric interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring might contribute to its aromaticity and the tert-butyl group could affect its solubility .Scientific Research Applications

Corrosion Inhibition

Imidazoline derivatives, which share a similar core structure with 4-(tert-Butyl)-1H-imidazol-2-amine HCl, are extensively used as corrosion inhibitors. Their effectiveness is attributed to their low toxicity, cost-effectiveness, and environmental friendliness. The chemical structure, including a heterocyclic ring with nitrogen atoms, facilitates adsorption on metal surfaces, enhancing corrosion inhibition. Modifications of imidazoline structures have been explored to improve their efficacy in the petroleum industry, demonstrating the potential application of this compound in similar contexts (Sriplai & Sombatmankhong, 2023).

Organic Synthesis and Catalysis

In the realm of organic synthesis, compounds with imidazole scaffolds, including this compound, are crucial. They serve as intermediates in the synthesis of complex molecules and in catalysis. For example, recyclable copper catalyst systems employing imidazoles have been developed for C-N bond-forming cross-coupling reactions, indicating the versatility of imidazole derivatives in facilitating various organic transformations (Kantam et al., 2013).

Pharmaceutical Applications

Imidazole derivatives, akin to this compound, have found applications in pharmaceutical research, particularly as immune response modifiers. The compound imiquimod, an analogue within the imidazole class, illustrates the potential for derivatives of this compound to be developed into topical agents for treating various skin disorders due to their immune-modulating properties (Syed, 2001).

Antioxidant Research

Imidazole derivatives are also explored for their antioxidant properties. For instance, studies on synthetic phenolic antioxidants, which share structural similarities with this compound, have shed light on their potential to inhibit oxidative reactions and extend the shelf life of products. Such compounds are detected in various environmental matrices, indicating their widespread use and the potential health implications of their antioxidant properties (Liu & Mabury, 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-tert-butyl-1H-imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(2,3)5-4-9-6(8)10-5;/h4H,1-3H3,(H3,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPWJNOYRQHRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)

![tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6314517.png)

![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)

![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)